N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety attached to the phenyl ring at the meta-position and a propane-2-sulfonyl group at the para-position of the benzamide scaffold. The benzothiazole group is a heterocyclic aromatic system known for its electron-deficient properties, which enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWTWLPMTAUFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform . This is followed by the coupling of the benzothiazole derivative with a phenyl group and subsequent sulfonylation to introduce the propane-2-sulfonyl group . The final step involves the formation of the benzamide linkage under mild reaction conditions using hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit tyrosine kinase receptors.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Containing Analogs
1,2,4-Triazole-Benzothiazole Derivatives
Compounds such as 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (Figure 10 in ) share the benzothiazole motif but incorporate it into a triazole ring system. These derivatives exhibit antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, with 6-fluoro and 6-nitro substituents on benzothiazole enhancing potency . In contrast, the target compound’s benzothiazole is directly attached to a phenyl ring, which may reduce conformational flexibility but improve metabolic stability.
Hydrazinecarbothioamide-Triazole Derivatives
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]), which feature a phenylsulfonyl group (X = H, Cl, Br) and a triazole-thione core. These compounds exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) . The target compound’s propane-2-sulfonyl group is bulkier than the phenylsulfonyl groups in [7–9], which may alter electronic effects and solubility.
Benzamide Derivatives with Heterocyclic Substituents
Thiophene/Furan-Substituted Benzamides
lists N-(4-(2-aminocyclopropyl)phenyl)benzamides with thiophene, furan, or pyridine substituents. For example:
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b): Melting point 218–220°C; ¹H NMR (DMSO-d6) δ 10.45 (s, 1H, NH), 8.02–7.95 (m, 2H) .
Kinase-Inhibiting Benzamides
Imatinib and nilotinib () are benzamide-based kinase inhibitors with pyrimidine and piperazine substituents. While structurally distinct, their amide linkages and sulfonyl/polar groups highlight the importance of these features in target binding. The target compound’s propane-2-sulfonyl group may mimic the sulfonamide in nilotinib, contributing to hydrophobic interactions .
Sulfonyl-Containing Analogs
Sulfonamide-Azide Derivatives
–4 describe N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , synthesized via tosylation and azide substitution. These compounds emphasize the versatility of sulfonamide groups in click chemistry. The target compound’s propane-2-sulfonyl group lacks reactive azides but shares the sulfonamide’s polar character, which may improve aqueous solubility .
Fluorinated Sulfonamides
Example 53 in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, demonstrates fluorination’s role in enhancing metabolic stability. The target compound lacks fluorine but incorporates a bulky isopropylsulfonyl group, which may similarly hinder enzymatic degradation .
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs. Stability : The target compound’s rigid benzothiazole and bulky sulfonyl group may enhance stability compared to more flexible triazole derivatives .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety , a phenyl group , and a sulfonamide functional group . The synthesis typically involves multiple steps, starting with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform. The general synthetic route can be summarized as follows:
- Starting Material : 2-amino benzothiazole
- Reagents : Triethylamine, chloroform
- Reaction Conditions : Acetylation followed by sulfonylation
This multi-step process allows for the formation of the target compound with high yield and purity .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer activities of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, suggesting potential as an anticancer agent. The compound exhibits significant inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .
Toxicity Studies
Toxicity assessments using zebrafish embryos indicate that the compound has low toxicity, with an LC50 value exceeding 20 mg/L . This suggests that this compound could be a safer alternative in pharmaceutical applications.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. For instance:
- A series of benzamide analogs were synthesized and tested for Kv1.3 inhibitory activity, where compounds similar to this compound showed comparable potency to established inhibitors .
- Another study explored the spectrum of activity against various pathogens, indicating that modifications in the benzothiazole structure could enhance antimicrobial efficacy .
Comparative Biological Activity Table
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic or oxidative conditions .
Sulfonylation : Introduction of the propane-2-sulfonyl group via coupling reactions using sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) at 0–25°C .
Amide Coupling : Final step employs coupling agents like EDC/HOBt or DCC to link the benzothiazole-phenyl moiety to the sulfonylbenzamide fragment .
Key Conditions : Reflux in ethanol/DMF, TLC monitoring for intermediate purity, and column chromatography for final purification .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for benzothiazole) and sulfonyl-adjacent methyl groups (δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 469.55 for molecular ion [M+H]⁺) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Supplementary Methods : FT-IR for functional group identification (e.g., S=O stretch at 1150–1300 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to enhance yield and selectivity during synthesis?
Answer:
Methodological Strategies :
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while ethanol minimizes side reactions during amide coupling .
- Catalytic Additives : Use DMAP or pyridine to enhance sulfonyl chloride reactivity .
Case Study : Refluxing in DMF at 80°C increased sulfonylation yield from 60% to 85% in analogous compounds .
Advanced: What strategies are recommended for addressing discrepancies in reported biological activity data across different studies?
Answer:
Root Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Stability : Conduct stability studies in PBS/DMSO to rule out degradation (HPLC monitoring) .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates .
Validation Approach : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Advanced: How can computational chemistry tools predict the binding affinity and interaction mechanisms of this compound with biological targets?
Answer:
Workflow :
Molecular Docking (AutoDock Vina) : Predict binding poses to kinase domains (e.g., BTK inhibitors in ) using crystal structures (PDB: 4OTV) .
Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC₅₀ values from analogous benzothiazoles .
Validation : Compare predictions with SPR or ITC experimental data .
Advanced: What structural analogs of this compound have been studied, and how do modifications influence pharmacological activity?
Answer:
Key Structural Comparisons :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
